molecular formula C7H9FN2O5 B12809335 Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate CAS No. 65905-96-6

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate

Cat. No.: B12809335
CAS No.: 65905-96-6
M. Wt: 220.16 g/mol
InChI Key: CMZYDQKKDNXWKW-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C8H11FN2O5. It is known for its unique structure, which includes a pyrimidine ring substituted with fluorine, methoxy, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a fluorinated pyrimidine derivative with methoxy and carboxylate groups. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine, methoxy, and carboxylate groups on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

65905-96-6

Molecular Formula

C7H9FN2O5

Molecular Weight

220.16 g/mol

IUPAC Name

methyl 5-fluoro-4-methoxy-2,6-dioxo-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C7H9FN2O5/c1-14-4-7(8,5(12)15-2)3(11)9-6(13)10-4/h4H,1-2H3,(H2,9,10,11,13)

InChI Key

CMZYDQKKDNXWKW-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(=O)NC(=O)N1)(C(=O)OC)F

Origin of Product

United States

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